molecular formula C13H10ClF2NO2 B14413649 3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline CAS No. 83660-61-1

3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline

Cat. No.: B14413649
CAS No.: 83660-61-1
M. Wt: 285.67 g/mol
InChI Key: ZAKLAVKELPXSMK-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline is a chemical compound with the molecular formula C13H10ClF2NO. It is known for its unique structure, which includes a chloro group, a difluoromethoxy group, and a phenoxy group attached to an aniline base. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline typically involves multiple steps. One common method includes the reaction of 3-chloroaniline with 4-(difluoromethoxy)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(difluoromethoxy)aniline
  • 3,5-Dichloro-4-(difluoromethoxy)aniline
  • 3-(Difluoromethoxy)aniline

Uniqueness

3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications .

Properties

CAS No.

83660-61-1

Molecular Formula

C13H10ClF2NO2

Molecular Weight

285.67 g/mol

IUPAC Name

3-chloro-4-[4-(difluoromethoxy)phenoxy]aniline

InChI

InChI=1S/C13H10ClF2NO2/c14-11-7-8(17)1-6-12(11)18-9-2-4-10(5-3-9)19-13(15)16/h1-7,13H,17H2

InChI Key

ZAKLAVKELPXSMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)OC(F)F

Origin of Product

United States

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